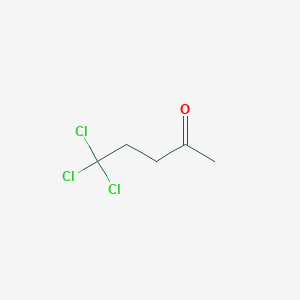

5,5,5-Trichloropentan-2-one

Description

Structure

3D Structure

Properties

CAS No. |

63385-58-0 |

|---|---|

Molecular Formula |

C5H7Cl3O |

Molecular Weight |

189.46 g/mol |

IUPAC Name |

5,5,5-trichloropentan-2-one |

InChI |

InChI=1S/C5H7Cl3O/c1-4(9)2-3-5(6,7)8/h2-3H2,1H3 |

InChI Key |

ROEGBFAWMDXPMN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CCC(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 5,5,5 Trichloropentan 2 One

Historical and Current Preparative Routes to 5,5,5-Trichloropentan-2-one

The synthesis of 5,5,5-trichloropentan-2-one is not widely documented in historical literature, with much of the focus being on related chlorinated compounds. However, a logical and established route to this saturated ketone proceeds through the synthesis and subsequent reduction of its unsaturated precursor, (E)-5,5,5-trichloropent-3-en-2-one.

The preparation of (E)-5,5,5-trichloropent-3-en-2-one has been reported with high yields. mdpi.com This precursor serves as a key intermediate in the synthesis of various organic molecules, including 3-methyl-1-trichloromethylindenes. mdpi.comrscf.runih.gov The reaction of this α,β-unsaturated ketone with arenes in the presence of a Brønsted superacid like triflic acid (CF₃SO₃H) leads to complex cyclic products through hydroarylation and cyclization. mdpi.comrscf.ru

The conversion of the unsaturated precursor to 5,5,5-trichloropentan-2-one would involve the selective reduction of the carbon-carbon double bond. While specific literature for the reduction of 5,5,5-trichloropent-3-en-2-one is scarce, the catalytic hydrogenation of α,β-unsaturated ketones is a well-established transformation in organic synthesis. rsc.org This process typically employs a metal catalyst, such as palladium on carbon (Pd/C), to achieve the selective reduction of the C=C bond without affecting the carbonyl group. researchgate.net The general reaction is outlined below:

Reaction Scheme for the Synthesis of 5,5,5-Trichloropentan-2-one

| Step | Reactant | Reagents and Conditions | Product |

| 1 | Starting Materials for Precursor | Varies (e.g., condensation reaction) | (E)-5,5,5-Trichloropent-3-en-2-one |

| 2 | (E)-5,5,5-Trichloropent-3-en-2-one | H₂, Metal Catalyst (e.g., Pd/C) | 5,5,5-Trichloropentan-2-one |

Historically, the synthesis of other trichloromethyl ketones has involved methods such as the catalyzed reaction of trihaloacetic acids with aldehydes followed by oxidation, or the coupling of organozinc intermediates with trichloroacetyl chloride. organic-chemistry.org These methods, while effective for other targets, are not the primary route to 5,5,5-trichloropentan-2-one.

Novel Catalytic and Stereoselective Approaches in Synthesis

Modern synthetic chemistry continually seeks more efficient, selective, and environmentally benign methods. For the synthesis of 5,5,5-trichloropentan-2-one, several novel catalytic approaches can be envisioned to improve upon traditional methods.

Catalytic Hydrogenation:

The key step in producing 5,5,5-trichloropentan-2-one from its unsaturated precursor is the selective hydrogenation of the α,β-unsaturated ketone. Research into the catalytic hydrogenation of such compounds has identified various effective catalysts. For instance, copper(I)/N-heterocyclic carbene complexes have been shown to be effective for the hydrogenation of enoates and enamides, suggesting their potential applicability to enones. rsc.org The choice of catalyst is crucial to ensure chemoselectivity, reducing the C=C double bond while preserving the C=O and C-Cl bonds. Palladium on carbon (Pd/C) is a highly active catalyst for hydrogenation, though it typically favors the reduction of the C=C bond over the C=O bond in α,β-unsaturated ketones. researchgate.net

Stereoselective Approaches:

While 5,5,5-trichloropentan-2-one itself is achiral, the introduction of stereocenters could be relevant in the synthesis of its derivatives. Should a chiral center be introduced, for example at the α- or β-position to the carbonyl group, stereoselective synthesis would become critical. Asymmetric transfer hydrogenation of trichloromethyl ketones using Noyori-type catalysts has been investigated, offering a pathway to enantiomerically enriched alcohols. researchgate.net Although not directly applicable to the synthesis of the ketone itself, this highlights the potential for stereocontrol in reactions involving the trichloromethyl ketone moiety.

The development of catalytic methods for the α-trifluoromethylation of α,β-unsaturated carbonyl compounds using copper(I) catalysts also provides a precedent for regioselective functionalization of similar substrates, which could be adapted for other haloalkyl groups. nih.gov

Mechanochemical and Flow Chemistry Applications in 5,5,5-Trichloropentan-2-one Production

Mechanochemistry:

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. acs.org This technique has been applied to various organic transformations, including the synthesis of organohalogen compounds. colab.ws For instance, mechanochemical methods have been used for the chlorination of nanographenes and other small organic molecules. nih.govnih.gov

While the direct mechanochemical synthesis of 5,5,5-trichloropentan-2-one has not been reported, this approach could potentially be applied to the synthesis of its precursors or to the chlorination steps in related synthetic sequences. The benefits would include reduced solvent waste and potentially faster reaction times. The mechanochemical decomposition of chlorinated compounds has also been studied, indicating the reactivity of C-Cl bonds under these conditions, which would need to be considered in a synthetic context. researchgate.net

Flow Chemistry:

Flow chemistry, where reactions are carried out in a continuously flowing stream, provides numerous advantages over batch processing, including enhanced safety, better heat and mass transfer, and ease of scalability. vapourtec.com This technology is particularly well-suited for hydrogenation reactions, which often involve flammable gases and exothermic processes.

The hydrogenation of the unsaturated precursor, (E)-5,5,5-trichloropent-3-en-2-one, to 5,5,5-trichloropentan-2-one could be significantly improved by implementing a flow chemistry setup. Using a packed-bed reactor with a solid-supported catalyst (e.g., Pd/C) would allow for precise control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivity. beilstein-journals.org Flow chemistry has been successfully employed for the chemoselective reduction of α,β-unsaturated ketones. beilstein-journals.org The synthesis of trichloromethyl carbinols, which are related to trichloromethyl ketones, has also been achieved using continuous flow, demonstrating the feasibility of handling such compounds in flow reactors. organic-chemistry.org

Potential Advantages of Flow Chemistry in 5,5,5-Trichloropentan-2-one Production

| Parameter | Advantage in Flow Chemistry |

| Safety | Small reaction volumes minimize risks associated with hazardous reagents and exothermic reactions. |

| Efficiency | Precise control over reaction conditions leads to higher yields and reduced byproducts. |

| Scalability | Production can be easily scaled up by running the system for longer durations or by using parallel reactors. |

| Automation | Continuous processing allows for automation, reducing manual labor and improving reproducibility. |

Reactivity and Mechanistic Investigations of 5,5,5 Trichloropentan 2 One

Lewis Acid Mediated Transformations

The interaction of 5,5,5-trichloropentan-2-one with Lewis acids presents a complex area of its chemistry. The outcomes of these reactions are highly dependent on the nature of the Lewis acid employed, with some facilitating specific transformations while others remain ineffective.

Conversion to Carboxylic Acids via Iron(III) Chloride Catalysis

Iron(III) chloride (FeCl₃) has been investigated as a catalyst in organic synthesis, including in oxidative C-C coupling reactions and as a mild oxidizing agent. nih.govorganic-chemistry.org In the context of methyl ketones, a relevant transformation is the haloform reaction, which converts methyl ketones into carboxylic acids and a haloform. libretexts.orgbyjus.comchemistrysteps.com This reaction typically proceeds under basic conditions with halogen and a base.

The mechanism of the base-catalyzed haloform reaction involves the enolate formation, followed by halogenation at the α-carbon. byjus.com Due to the electron-withdrawing nature of the initial halogen substituent, the acidity of the remaining α-hydrogens increases, leading to rapid successive halogenation until a trihalomethyl ketone is formed. libretexts.org Subsequently, nucleophilic attack of hydroxide (B78521) on the carbonyl carbon leads to the cleavage of the carbon-carbon bond, yielding a carboxylate and a haloform. byjus.com

While the classic haloform reaction is base-promoted, Lewis acids like iron(III) chloride can play a role in promoting related transformations. Iron(III) chloride is a versatile Lewis acid known to catalyze a variety of reactions. wikipedia.org In the context of converting 5,5,5-trichloropentan-2-one to a carboxylic acid, FeCl₃ could potentially act as a catalyst in an oxidative cleavage process. Although direct evidence for FeCl₃-catalyzed haloform reaction on this specific substrate is not extensively documented, the principles of Lewis acid catalysis suggest that FeCl₃ could activate the carbonyl group, making it more susceptible to nucleophilic attack or facilitating an alternative oxidative pathway.

Table 1: Proposed Steps in FeCl₃-Mediated Conversion of 5,5,5-Trichloropentan-2-one to Carboxylic Acid

| Step | Description |

| 1. Carbonyl Activation | Iron(III) chloride coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |

| 2. Enolization/Enolate Formation | The activated ketone may be more prone to enolization. |

| 3. Oxidation/Cleavage | An oxidant present in the reaction mixture (or FeCl₃ itself acting as an oxidant) could lead to the cleavage of the bond between the carbonyl carbon and the adjacent methylene (B1212753) group, a process conceptually similar to the final step of the haloform reaction. |

| 4. Product Formation | This cleavage would lead to the formation of a carboxylic acid derivative and a trichloromethyl fragment. |

This table is based on general principles of Lewis acid catalysis and ketone reactivity, as direct experimental data for this specific reaction is limited.

Comparative Analysis of Ineffective Lewis Acid Catalysts (e.g., Tin(IV) Chloride, Aluminum Chloride)

In contrast to the potential utility of iron(III) chloride, other Lewis acids such as tin(IV) chloride (SnCl₄) and aluminum chloride (AlCl₃) may prove ineffective in promoting the desired conversion to carboxylic acids under similar conditions. The efficacy of a Lewis acid catalyst is dependent on several factors, including its strength, the stability of the intermediates formed, and potential side reactions.

Both SnCl₄ and AlCl₃ are strong Lewis acids that can coordinate with carbonyl compounds. organic-chemistry.org However, their strong Lewis acidity might lead to undesired side reactions, such as polymerization or degradation of the starting material, especially with a substrate like 5,5,5-trichloropentan-2-one which contains reactive C-Cl bonds.

Furthermore, the nature of the metal center and its redox properties are crucial. While iron can readily shuttle between different oxidation states (Fe(III)/Fe(II)), which can be crucial for oxidative processes, tin and aluminum are generally redox-inactive under these conditions. This lack of redox activity might render them incapable of facilitating the oxidative cleavage required for the conversion to a carboxylic acid.

Table 2: Comparison of Lewis Acid Properties and Potential Ineffectiveness

| Lewis Acid | Property | Potential Reason for Ineffectiveness |

| Tin(IV) Chloride (SnCl₄) | Strong Lewis acid, redox-inactive | May promote polymerization or decomposition over the desired transformation. Lack of redox activity hinders oxidative cleavage. |

| Aluminum Chloride (AlCl₃) | Very strong Lewis acid, redox-inactive | Prone to forming highly stable complexes with the carbonyl, potentially inhibiting further reaction. Can also lead to uncontrolled side reactions. |

This table provides a comparative analysis based on the known chemical properties of these Lewis acids.

Studies on Electrophilic Activation and Reactive Intermediates

The behavior of 5,5,5-trichloropentan-2-one in strongly acidic media provides insights into its electrophilic activation and the formation of highly reactive intermediates.

Exploration of O-Protonation and Superelectrophilic Species Formation

In the presence of strong Brønsted acids, such as superacids, the carbonyl oxygen of a ketone can be protonated. This O-protonation significantly enhances the electrophilicity of the carbonyl carbon. byjus.comquora.com For 5,5,5-trichloropentan-2-one, this would lead to the formation of a hydroxycarbocation.

The presence of the electron-withdrawing trichloromethyl group is expected to influence the basicity of the carbonyl oxygen, making it less basic than in a simple ketone like pentan-2-one. However, in superacidic media, protonation is still expected to occur. The resulting O-protonated species can be considered a superelectrophilic species, as the positive charge on the oxygen can be delocalized to the carbonyl carbon via resonance, making it highly susceptible to attack by even weak nucleophiles.

Reactivity in Strong Brønsted Acid Media

Studies on the closely related unsaturated compound, 5,5,5-trichloropent-3-en-2-one, in triflic acid (CF₃SO₃H) have shown that O-protonation is a key step in its reactivity. byjus.comquora.com While 5,5,5-trichloropentan-2-one lacks the reactive double bond, the principles of carbonyl activation in superacids are applicable.

In a strong Brønsted acid, the O-protonated 5,5,5-trichloropentan-2-one would exist as a highly activated electrophile. The subsequent reactivity would depend on the reaction conditions and the presence of any nucleophiles. In the absence of external nucleophiles, the activated ketone could potentially undergo intramolecular rearrangements or reactions with the counter-ion of the superacid, although such pathways would be highly dependent on the specific acid used and the stability of any potential carbocationic intermediates. The primary effect of the strong acid is the significant enhancement of the electrophilic character of the carbonyl carbon.

Nucleophilic Attack and Addition Pathways

The carbonyl group of 5,5,5-trichloropentan-2-one is a primary site for nucleophilic attack. The reactivity of the carbonyl carbon is significantly influenced by the electronic and steric effects of the substituents.

The trichloromethyl group at the 5-position exerts a strong electron-withdrawing inductive effect, which is transmitted through the carbon chain. This effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack compared to an unsubstituted pentan-2-one. masterorganicchemistry.comdoubtnut.com

Table 3: Factors Influencing Nucleophilic Attack on 5,5,5-Trichloropentan-2-one

| Factor | Influence on Reactivity |

| Electronic Effect | The electron-withdrawing trichloromethyl group increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack. |

| Steric Effect | The overall size of the molecule, including the bulky trichloromethyl group, may present steric hindrance to the approaching nucleophile, potentially slowing the reaction rate. |

This table summarizes the key factors governing the nucleophilic addition pathways for 5,5,5-trichloropentan-2-one.

Reactions with Carbon-Based Nucleophiles

The carbonyl carbon of 5,5,5-trichloropentan-2-one is an electrophilic center, making it a target for a variety of carbon-based nucleophiles, such as organometallic reagents and enolates. libretexts.org The electron-withdrawing nature of the adjacent trichloromethyl group is expected to enhance the electrophilicity of the carbonyl carbon, potentially increasing its reactivity toward nucleophiles compared to unsubstituted ketones. nih.gov

The general mechanism for these reactions involves the nucleophilic attack on the carbonyl carbon, which breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. libretexts.org Subsequent protonation during workup yields the corresponding tertiary alcohol.

Organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that readily add to ketones. libretexts.orgmsu.edu In the context of 5,5,5-trichloropentan-2-one, this would lead to the formation of a tertiary alcohol with a new carbon-carbon bond. However, the high reactivity of these reagents can sometimes be problematic, and less reactive organometallic species, such as organozinc or Gilman (lithium dialkylcuprate) reagents, may offer more controlled additions. youtube.comorganic-chemistry.org

| Nucleophile Type | General Reagent | Generic Product with 5,5,5-Trichloropentan-2-one | Reaction Type |

| Grignard Reagent | R-MgX | 2-Alkyl-5,5,5-trichloropentan-2-ol | Nucleophilic Addition |

| Organolithium Reagent | R-Li | 2-Alkyl-5,5,5-trichloropentan-2-ol | Nucleophilic Addition |

| Gilman Reagent | R₂CuLi | 2-Alkyl-5,5,5-trichloropentan-2-ol | Nucleophilic Addition |

| Enolates | Lithium diisopropylamide (LDA) + Ester | β-Hydroxy ketone | Aldol Addition |

| Acetylides | RC≡C⁻Na⁺ | 2-(Alkynyl)-5,5,5-trichloropentan-2-ol | Nucleophilic Addition |

This table represents the expected products from standard nucleophilic addition reactions.

Reactions with Heteroatom-Based Nucleophiles

5,5,5-Trichloropentan-2-one and its derivatives react with a range of heteroatom-based nucleophiles, including nitrogen, oxygen, and sulfur compounds. Direct reaction at the carbonyl can occur, for instance with thiols, which react with ketones to form thioacetals. chemistrysteps.com Thiolates are excellent nucleophiles and can effectively attack the carbonyl carbon. chemistrysteps.com

A particularly significant transformation for this class of compounds is the Jocic-Reeve reaction. wikipedia.orgorganic-chemistry.org This reaction does not occur on the ketone directly but on the corresponding (trichloromethyl)carbinol, which is readily formed by the reduction of the ketone. The Jocic-Reeve reaction converts these carbinols into α-substituted carboxylic acids or their derivatives using various nucleophiles in the presence of a base. wikipedia.orgarkat-usa.org The mechanism proceeds through a key gem-dichloroepoxide intermediate, which is then opened by the nucleophile in an Sₙ2 fashion, leading to inversion of stereochemistry at the carbon bearing the hydroxyl group. organic-chemistry.orgarkat-usa.org This method is notably used in the synthesis of unnatural α-amino acids via the Corey-Link protocol, where sodium azide (B81097) is used as the nucleophile. organic-chemistry.orgarkat-usa.org

| Starting Material | Nucleophile | Reagent/Conditions | Product Type | Reference |

| Trichloromethyl carbinol | Sodium azide (NaN₃) | NaOH (aq) | α-Azido carboxylic acid | wikipedia.orgorganic-chemistry.org |

| Trichloromethyl carbinol | Amines (RNH₂) | NaOH (aq) | α-Amino amide | nih.gov |

| Trichloromethyl carbinol | Sodium borohydride (B1222165) (NaBH₄) | NaOH (aq) | Homologated carboxylic acid | wikipedia.org |

| Trichloromethyl carbinol | Hydroxide (OH⁻) | NaOH (aq) | α-Hydroxy carboxylic acid | organic-chemistry.org |

This table outlines representative transformations via the Jocic-Reeve reaction, which proceeds from the alcohol derivative of the parent ketone.

Rearrangement Phenomena Involving the Trichloromethyl Group

While 5,5,5-trichloropentan-2-one is not a classic substrate for rearrangements like the Favorskii rearrangement due to the lack of an α-halogen, related transformations have been observed for trichloromethyl ketones. ddugu.ac.inwikipedia.org The Favorskii rearrangement typically involves the treatment of α-halo ketones with a base to form a cyclopropanone (B1606653) intermediate, which then undergoes nucleophilic ring-opening to yield a rearranged carboxylic acid derivative. wikipedia.orgpurechemistry.org It has been reported that some trichloromethyl ketones, when treated with amines, can undergo a Favorskii-type rearrangement in preference to the haloform reaction. ddugu.ac.in In such a scenario, an enolate would be formed, followed by intramolecular displacement of a chloride to form a dichlorocyclopropanone intermediate, which would then be attacked by the amine.

A more directly relevant rearrangement occurs with the derivatives of trichloromethyl ketones, specifically the (trichloromethyl)carbinols formed upon their reduction. cdnsciencepub.com When treated with aqueous potassium hydroxide, secondary (trichloromethyl)carbinols can rearrange to form α-chloroacetic acids. cdnsciencepub.com This process is mechanistically significant as it involves the initial formation of a dichloroepoxide intermediate, which then rearranges. cdnsciencepub.com This transformation represents a potential 1,2-chlorine shift, providing a pathway to α-chloro acids from trichloromethyl precursors. cdnsciencepub.com Tertiary carbinols, however, tend to decompose at the epoxide stage. cdnsciencepub.com

Radical Chemistry and Electron Transfer Processes

The trichloromethyl group is highly susceptible to radical reactions and reductive processes initiated by single electron transfer (SET). The C–Cl bond is significantly weaker than C–H or C–C bonds, making it the preferred site for radical abstraction or reductive cleavage. nih.gov

The reduction of trichloromethyl compounds can be achieved using various reagents, such as iron(II) chloride in acetonitrile. rsc.org This reaction proceeds via an electron transfer (ET) mechanism from the metal ion to the organic halide. rsc.org The resulting radical intermediate can then follow one of two main pathways: reductive coupling with another radical or further reduction to a carbanion, which then abstracts a proton to give a hydrogenated product. rsc.org The specific outcome depends on the stability of the radical and carbanionic intermediates. rsc.org

Another approach involves the chemoselective reduction of trichloromethyl groups to gem-dichloromethyl groups using triphenylphosphine (B44618) and methanol, which is a modification of the Appel reaction protocol. nih.gov This method is highly selective and proceeds under mild conditions. nih.gov

Furthermore, radical chain reactions can be initiated by photolysis or radical initiators. libretexts.orglibretexts.org In such a process, a radical initiator would abstract a chlorine atom from the trichloromethyl group of 5,5,5-trichloropentan-2-one, generating a dichloromethyl radical. This radical could then propagate by reacting with other molecules or be quenched in a termination step. libretexts.org The activation of inert C-Cl bonds in polychloroalkanes can also be achieved using photocatalysis in combination with transition metals like zirconium, which facilitates chlorine atom transfer (XAT) to generate carbon-centered radicals. nih.gov

| Process | Reagent/Condition | Intermediate(s) | Potential Product(s) | Reference |

| Electron Transfer Reduction | Iron(II) chloride | Dichloromethyl radical, carbanion | Dimerized products, 5,5-dichloropentan-2-one | rsc.org |

| Chemoselective Reduction | Triphenylphosphine, Methanol | Phosphonium ylide | 5,5-Dichloropentan-2-one | nih.gov |

| Radical Chain Reaction | Radical Initiator (e.g., AIBN), Light (hν) | Dichloromethyl radical | Dechlorinated or functionalized products | libretexts.orglibretexts.org |

| Photocatalytic XAT | Photocatalyst (e.g., Ir), Zirconocene | Dichloromethyl radical | 5,5-Dichloropentan-2-one (via HAT) | nih.gov |

Derivatives and Synthetic Applications of 5,5,5 Trichloropentan 2 One

Construction of Complex Molecular Architectures Utilizing 5,5,5-Trichloropentan-2-one

The strategic use of 5,5,5-trichloropentan-2-one and its derivatives enables the assembly of intricate molecular frameworks. A notable application is in the synthesis of indene (B144670) derivatives. For instance, the reaction of E-5,5,5-trichloropent-3-en-2-one with arenes in the presence of a Brønsted superacid like trifluoromethanesulfonic acid (CF3SO3H) leads to the formation of 3-methyl-1-trichloromethylindenes. nih.gov This transformation proceeds through the initial hydroarylation of the carbon-carbon double bond, followed by a cyclization step onto the protonated carbonyl group. nih.gov

The reaction conditions, such as temperature and reaction time, can influence the product distribution. For example, the reaction of E-5,5,5-trichloropent-3-en-2-one with anisole (B1667542) in CF3SO3H at room temperature for two hours yields 5,5,5-trichloro-4-(4-methoxyphenyl)pentan-2-one, while at a higher temperature of 60°C for a shorter duration of 30 minutes, the yield of the same product is lower. nih.gov This highlights the potential to control the reaction outcome by modifying the experimental parameters.

Furthermore, the intramolecular cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones in triflic acid at elevated temperatures provides a pathway to 3-trichloromethylindan-1-ones. beilstein-journals.org This process involves the protonation of the carbonyl group, which facilitates the cyclization onto the aromatic ring. beilstein-journals.org These examples underscore the utility of 5,5,5-trichloropentan-2-one derivatives in constructing complex carbocyclic systems. The development of methods for creating complex molecules is a significant area of research in organic chemistry. lkouniv.ac.inyoutube.comd-nb.info

Exploration of 5,5,5-Trichloropentan-2-one as a C5 Building Block

As a C5 building block, 5,5,5-trichloropentan-2-one offers a five-carbon chain that can be incorporated into larger molecules. researchgate.netsigmaaldrich.com Its functional groups provide handles for further chemical modifications, making it a valuable synthon in multistep syntheses. The term "building block" in organic synthesis refers to a molecule that can be readily converted into various other compounds. thieme.de

One of the key reactions highlighting its utility as a building block is its transformation into various derivatives. For instance, the reaction of 5,5,5-trichloropent-3-en-2-one with arenes can lead to the formation of 5,5,5-trichloro-4-arylpentan-2-ones. nih.gov These products retain the five-carbon backbone and introduce an aromatic moiety, which can be further functionalized.

The versatility of 5,5,5-trichloropentan-2-one and its derivatives as building blocks is further demonstrated by their use in the synthesis of various organic compounds, including those with potential biological activity. The ability to introduce a five-carbon unit with a reactive trichloromethyl group is particularly advantageous for creating diverse molecular structures.

Functionalization Strategies for the Trichloromethyl Moiety

The trichloromethyl group (-CCl3) is a key feature of 5,5,5-trichloropentan-2-one, and its functionalization opens up avenues for creating a wide array of new compounds. researchgate.net The trichloromethyl group is a valuable synthetic moiety found in various natural and biologically active compounds. researchgate.net

One common strategy involves the transformation of the trichloromethyl group into other functional groups. While specific examples for 5,5,5-trichloropentan-2-one are not extensively detailed in the provided search results, general strategies for trichloromethyl group functionalization are well-established in organic chemistry. These can include reduction, hydrolysis, and substitution reactions.

For instance, the presence of the trichloromethyl group in a molecule can influence its reactivity. In the context of 5,5,5-trichloropent-3-en-2-one, the two electron-withdrawing groups, the carbonyl and the trichloromethyl group, enhance the electrophilicity of the carbon-carbon double bond, especially upon protonation of the carbonyl oxygen. nih.govmdpi.com This enhanced reactivity can be exploited for various synthetic transformations.

Contributions to Heterocyclic Compound Synthesis

Heterocyclic compounds, which contain at least one heteroatom in a ring, are of immense importance in medicinal chemistry and materials science. uomus.edu.iqnih.govuou.ac.in 5,5,5-Trichloropentan-2-one and its derivatives serve as valuable precursors for the synthesis of various heterocyclic systems.

A significant application is in the synthesis of isoxazole (B147169) derivatives. The reaction of trichloromethyl-β-diketones, which can be synthesized from precursors related to 5,5,5-trichloropentan-2-one, with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazoles. researchgate.net For example, 1,1,1-trichloropentan-2,4-dione reacts with hydroxylamine hydrochloride to yield isoxazole derivatives. researchgate.net

Advanced Spectroscopic Characterization and Structural Elucidation of 5,5,5 Trichloropentan 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution NMR spectroscopy is an unparalleled tool for the unambiguous determination of molecular structure in solution. For 5,5,5-trichloropentan-2-one, a combination of one- and two-dimensional NMR techniques would provide a complete assignment of its proton and carbon skeletons.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Analysis

While specific experimental data for 5,5,5-trichloropentan-2-one is not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of structurally similar compounds, such as 1,1,1-trichloropentan-2-one and 5-chloro-2-pentanone. rsc.orgchemicalbook.com

The structure of 5,5,5-trichloropentan-2-one is as follows:

Predicted ¹H NMR Spectra:

The proton NMR spectrum is expected to show three distinct signals:

A singlet for the methyl protons (C1-H₃) around δ 2.2-2.4 ppm.

A triplet for the methylene (B1212753) protons at C3 (adjacent to the carbonyl group) around δ 3.0-3.2 ppm.

A triplet for the methylene protons at C4 (adjacent to the trichloromethyl group) around δ 3.4-3.6 ppm.

The downfield shift of the C4 protons is due to the strong electron-withdrawing effect of the trichloromethyl group.

Predicted ¹³C NMR Spectra:

The carbon-13 NMR spectrum would display five signals corresponding to each carbon atom in a unique chemical environment. masterorganicchemistry.comlibretexts.org

C1 (CH₃): Expected around δ 29-31 ppm.

C2 (C=O): The ketone carbonyl carbon is expected in the highly deshielded region of δ 200-205 ppm. libretexts.org

C3 (CH₂): This methylene carbon, alpha to the carbonyl, would appear around δ 40-45 ppm.

C4 (CH₂): This methylene carbon, adjacent to the CCl₃ group, is expected around δ 48-52 ppm.

C5 (CCl₃): The carbon of the trichloromethyl group is anticipated to be in the range of δ 95-100 ppm, similar to what is observed in related trichloromethyl ketones. rsc.org

| Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| 1 (CH₃) | 2.2 - 2.4 | s | 29 - 31 |

| 2 (C=O) | - | - | 200 - 205 |

| 3 (CH₂) | 3.0 - 3.2 | t | 40 - 45 |

| 4 (CH₂) | 3.4 - 3.6 | t | 48 - 52 |

| 5 (CCl₃) | - | - | 95 - 100 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

To confirm the predicted assignments and establish the connectivity of the carbon framework, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be crucial to confirm the coupling between the methylene groups. A cross-peak would be expected between the signals of the C3 protons and the C4 protons, confirming their adjacent positions in the molecule.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. The following correlations would be anticipated:

The proton signal at δ 2.2-2.4 ppm with the carbon signal at δ 29-31 ppm (C1).

The proton signal at δ 3.0-3.2 ppm with the carbon signal at δ 40-45 ppm (C3).

The proton signal at δ 3.4-3.6 ppm with the carbon signal at δ 48-52 ppm (C4).

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, providing the final piece of the structural puzzle. Key expected correlations include:

Protons at C1 (δ ~2.3 ppm) to carbons C2 (δ ~202 ppm) and C3 (δ ~42 ppm).

Protons at C3 (δ ~3.1 ppm) to carbons C2 (δ ~202 ppm), C4 (δ ~50 ppm), and C5 (δ ~98 ppm).

Protons at C4 (δ ~3.5 ppm) to carbons C2 (δ ~202 ppm), C3 (δ ~42 ppm), and C5 (δ ~98 ppm).

| Proton (Position) | Correlated Carbon(s) (Position) |

|---|---|

| H1 (CH₃) | C2, C3 |

| H3 (CH₂) | C2, C4, C5 |

| H4 (CH₂) | C2, C3, C5 |

Dynamic NMR Studies for Reaction Kinetics and Equilibria

Dynamic NMR (DNMR) spectroscopy could be employed to study the kinetics and thermodynamics of conformational changes or reversible reactions involving 5,5,5-trichloropentan-2-one. For instance, in the presence of a chiral auxiliary, it might be possible to observe the dynamics of diastereomeric complex formation. Temperature-dependent NMR studies could reveal information about the rotational barriers around the C-C single bonds, although these are expected to be low for this acyclic ketone. Currently, there is no specific literature available on the dynamic NMR studies of 5,5,5-trichloropentan-2-one.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is a powerful technique for determining the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy. researchgate.net For 5,5,5-trichloropentan-2-one (C₅H₇Cl₃O), the expected exact mass can be calculated.

The presence of three chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum. The two major isotopes of chlorine are ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance). This leads to a cluster of peaks for the molecular ion (M⁺) and its fragments containing chlorine atoms. The relative intensities of the M, M+2, M+4, and M+6 peaks would be approximately 100:98:32:3, which is a definitive signature for a trichlorinated compound.

The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of the CCl₃ group, cleavage adjacent to the carbonyl group (alpha-cleavage), and McLafferty rearrangement if sterically feasible. A prominent peak corresponding to the [CH₃CO]⁺ ion (m/z 43) would be expected due to alpha-cleavage.

| Ion/Fragment | Formula | Calculated m/z (Monoisotopic) | Comment |

|---|---|---|---|

| [M]⁺ | C₅H₇³⁵Cl₃O | 187.9562 | Molecular Ion |

| [M-Cl]⁺ | C₅H₇³⁵Cl₂O | 153.9901 | Loss of a chlorine atom |

| [M-CCl₃]⁺ | C₄H₇O | 71.0497 | Loss of trichloromethyl radical |

| [CH₃CO]⁺ | C₂H₃O | 43.0184 | Alpha-cleavage |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy:

The IR spectrum of 5,5,5-trichloropentan-2-one is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. vscht.cz For a saturated ketone, this peak typically appears around 1715 cm⁻¹. The presence of the electron-withdrawing trichloromethyl group may slightly shift this frequency. Other expected absorptions include:

C-H stretching: Aliphatic C-H stretches from the methyl and methylene groups are expected just below 3000 cm⁻¹.

C-H bending: Bending vibrations for the CH₃ and CH₂ groups would appear in the 1470-1365 cm⁻¹ region.

C-Cl stretching: Strong absorptions corresponding to the C-Cl stretching vibrations of the CCl₃ group are expected in the fingerprint region, typically between 850 and 550 cm⁻¹. rsc.org

Raman Spectroscopy:

Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active, though typically weaker than in the IR spectrum. The C-Cl stretching vibrations are often strong in the Raman spectrum, which can be advantageous for their identification. The symmetric vibrations of the C-C backbone would also be more prominent in the Raman spectrum.

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H stretch (aliphatic) | 2980 - 2850 | 2980 - 2850 | Medium (IR), Strong (Raman) |

| C=O stretch | ~1720 | ~1720 | Strong (IR), Medium (Raman) |

| C-H bend | 1470 - 1365 | 1470 - 1365 | Medium |

| C-Cl stretch | 850 - 550 | 850 - 550 | Strong (IR & Raman) |

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction analysis of a single crystal would provide the most definitive information about the solid-state molecular geometry, including bond lengths, bond angles, and torsional angles. researchgate.net It would also reveal details about the intermolecular interactions and crystal packing.

For 5,5,5-trichloropentan-2-one, which is likely a liquid or low-melting solid at room temperature, obtaining suitable single crystals might require low-temperature crystallization techniques. If successful, the X-ray structure would precisely define the conformation of the pentanone chain and the geometry of the trichloromethyl group. It would also allow for the analysis of any weak intermolecular interactions, such as dipole-dipole interactions involving the carbonyl group and C-Cl bonds, which govern the packing of the molecules in the crystal lattice. To date, no crystal structure for 5,5,5-trichloropentan-2-one has been reported in the crystallographic databases.

In-Depth Computational Analysis of 5,5,5-Trichloropentan-2-one Remains an Unexplored Area of Research

A thorough review of available scientific literature and chemical databases reveals a significant gap in the computational investigation of the chemical compound 5,5,5-Trichloropentan-2-one . Despite the existence of a detailed framework for theoretical chemical analysis, specific studies focusing on this particular molecule are not present in the public domain. Consequently, a detailed article on its computational chemistry, as outlined by the user's specific requests, cannot be generated at this time due to the absence of foundational research data.

While computational chemistry provides powerful tools to explore molecular properties, these methods require application to specific compounds to yield data. General methodologies for such analyses are well-established. For instance, Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and reactivity of molecules. nih.gov A typical computational study would involve the exploration of a molecule's conformational landscape to identify the most stable three-dimensional arrangements of its atoms. eurjchem.com This is often followed by an analysis of tautomeric equilibria, which are dynamic equilibria between two or more interconverting isomers. nih.gov

Further investigation would delve into the electronic properties, such as the distribution of electric charge across the molecule and the nature of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). scielo.org.mxresearchgate.net The energies and shapes of these orbitals are crucial for understanding a molecule's reactivity. nih.govresearchgate.net Computational models are also employed to predict how a molecule behaves upon protonation, which can dramatically alter its reactivity and properties. ijcce.ac.irnih.govmdpi.com Additionally, theoretical methods can predict spectroscopic parameters, such as NMR and IR spectra, which can then be compared with experimental data for validation. nih.gov

For understanding chemical reactions, computational chemists analyze reaction pathways and characterize transition states—the high-energy structures that exist for a fleeting moment as reactants transform into products. Quantum chemical calculations provide deep mechanistic insights into how these transformations occur.

However, the application of these powerful computational techniques specifically to 5,5,5-Trichloropentan-2-one has not been reported in the accessible scientific literature. Searches have identified studies on related but distinct molecules, such as the unsaturated analogue E-5,5,5-trichloropent-3-en-2-one and various other chlorinated pentanones and their derivatives. An early study from 1994 mentioned the chemical transformation of 5,5,5-trichloropentan-2-one into a carboxylic acid when treated with iron(III) chloride, but this was a synthetic report without computational analysis.

Without dedicated research, it is not possible to provide scientifically accurate data for the requested tables or to detail research findings on the conformational landscapes, electronic properties, or reaction mechanisms specific to 5,5,5-Trichloropentan-2-one. The generation of such a detailed and authoritative article awaits future computational investigation into this specific compound.

Computational Chemistry and Theoretical Investigations of 5,5,5 Trichloropentan 2 One

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

The foundation of an accurate MD simulation lies in the quality of the underlying force field, which is a set of mathematical functions and parameters that describe the potential energy of the system. nih.govupc.edu For halogenated organic molecules like 5,5,5-trichloropentan-2-one, specialized polarizable force fields are often necessary to accurately model the anisotropic distribution of electron density around the chlorine atoms, a phenomenon crucial for describing halogen bonding. nih.gov

Intermolecular Interaction Profile:

The structure of 5,5,5-trichloropentan-2-one, featuring a polar ketone group and a bulky, electron-withdrawing trichloromethyl group, suggests a complex landscape of intermolecular interactions. MD simulations would be instrumental in dissecting the contributions of various non-covalent forces.

Halogen Bonding: A key interaction involving the chlorine atoms is halogen bonding. The electron density on the halogen atom is not uniform; a region of positive electrostatic potential, known as a σ-hole, can form along the axis of the C-Cl bond. nih.govresearchgate.net This electrophilic region can interact favorably with nucleophilic sites on adjacent molecules, such as the lone pair of electrons on the oxygen atom of the ketone group. Symmetry-Adapted Perturbation Theory (SAPT) analysis, a quantum chemical method, could be employed to decompose the interaction energy into electrostatic, exchange, induction, and dispersion components, providing a quantitative understanding of the nature of these halogen bonds. acs.org

Dipole-Dipole Interactions: The carbonyl group (C=O) imparts a significant dipole moment to the molecule. Consequently, dipole-dipole interactions are expected to play a substantial role in the orientation and aggregation of 5,5,5-trichloropentan-2-one molecules in the liquid phase.

Hydrogen Bonding: While 5,5,5-trichloropentan-2-one itself cannot act as a hydrogen bond donor, the oxygen atom of its carbonyl group can act as a hydrogen bond acceptor. In protic solvents or in the presence of other hydrogen bond donors, this interaction would be a primary determinant of its solution behavior.

A hypothetical breakdown of the contributing energies to intermolecular interactions, as could be derived from MD simulations coupled with energy decomposition analyses, is presented in the table below.

| Interaction Type | Contributing Functional Groups | Estimated Energy Range (kcal/mol) |

| Halogen Bonding | C-Cl --- O=C | -1 to -5 |

| Dipole-Dipole | C=O --- C=O | -2 to -4 |

| Van der Waals | Entire Molecule | Variable, significant contribution |

| Hydrogen Bonding (Acceptor) | C=O --- H-X (Solvent) | -3 to -7 |

Solution Behavior and Solvation Shell Analysis:

MD simulations are uniquely suited to model the behavior of 5,5,5-trichloropentan-2-one in various solvents. By simulating the compound in a box of solvent molecules (e.g., water, ethanol, hexane), one can analyze the structure of the solvation shell and the dynamics of solvent exchange.

In an aqueous environment, the hydrophobic trichloromethyl and alkyl parts of the molecule would likely induce a structured arrangement of water molecules around them, while the polar ketone group would form hydrogen bonds with water. The balance between these hydrophobic and hydrophilic interactions would dictate the molecule's solubility and aggregation propensity.

The following table illustrates the kind of data that could be generated from MD simulations to characterize the solvation shell of 5,5,5-trichloropentan-2-one in a common solvent like water.

| Solvation Shell Property | Ketone Oxygen (Acceptor) | Trichloromethyl Group |

| Primary Solvation Shell Radius (Å) | 2.8 - 3.5 | 3.5 - 4.5 |

| Coordination Number (Water) | 2 - 3 | 8 - 12 |

| Average H-Bond Lifetime (ps) | 1.5 - 2.5 | N/A |

| Solvent Exchange Rate (events/ns) | High | Low |

These simulated parameters would provide a microscopic view of how the molecule interacts with its immediate solvent environment, explaining macroscopic properties like solubility and partitioning behavior. The insights gained from such theoretical investigations are invaluable for predicting the chemical behavior and designing applications for compounds like 5,5,5-trichloropentan-2-one.

Future Research Perspectives and Emerging Directions for 5,5,5 Trichloropentan 2 One

Development of Novel Catalytic Systems for Specific Transformations

Future research is anticipated to focus on the development of innovative catalytic systems to achieve specific and efficient transformations of 5,5,5-Trichloropentan-2-one. The presence of both a ketone carbonyl group and a trichloromethyl group offers unique opportunities for selective catalysis.

One promising area is the exploration of asymmetric catalysis to introduce chirality. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, could be employed for enantioselective additions to the carbonyl group. This would provide access to chiral alcohols containing a trichloromethyl moiety, which are valuable building blocks in medicinal chemistry.

Furthermore, novel catalytic systems could be designed to activate the C-Cl bonds of the trichloromethyl group. This could involve the use of photoredox catalysis or transition-metal catalysis to generate radical or organometallic intermediates. These reactive species could then participate in a variety of bond-forming reactions, such as cross-coupling reactions, to introduce new functional groups at the C5 position. The development of catalysts for the selective mono-, di-, or tri-dechlorination would also be a significant advancement, offering controlled access to a range of chlorinated pentanones.

Research into dual-catalysis systems , combining two different catalytic cycles, could enable tandem reactions. For instance, one catalyst could activate the ketone for a nucleophilic addition, while a second catalyst facilitates a subsequent cyclization or rearrangement, allowing for the rapid construction of complex molecular architectures from 5,5,5-Trichloropentan-2-one.

Integration into Automated and High-Throughput Synthesis Platforms

The integration of the synthesis and derivatization of 5,5,5-Trichloropentan-2-one into automated and high-throughput platforms represents a significant step towards accelerating discovery processes. wikipedia.org Automated synthesis systems, which utilize robotic platforms for performing chemical reactions, can lead to increased efficiency and reproducibility. wikipedia.org

Flow chemistry presents a particularly attractive approach. rsc.org The synthesis of 5,5,5-Trichloropentan-2-one and its subsequent reactions could be adapted to continuous flow reactors. This would not only allow for safer handling of potentially hazardous reagents and intermediates but also enable precise control over reaction parameters such as temperature, pressure, and reaction time. rsc.org The ability to easily scale up or down production by simply adjusting the flow rate and reaction time is another key advantage.

High-throughput screening techniques can be coupled with automated synthesis to rapidly evaluate a wide range of reaction conditions or to synthesize libraries of derivatives for biological screening. For example, an automated platform could be programmed to react 5,5,5-Trichloropentan-2-one with a diverse set of nucleophiles, catalysts, and solvents in a multi-well plate format. The outcomes of these reactions could then be rapidly analyzed to identify optimal conditions or novel reactivity. This approach would significantly accelerate the discovery of new applications for this compound.

Exploration of Sustainable Synthetic Methodologies

Future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for the synthesis and transformation of 5,5,5-Trichloropentan-2-one. This aligns with the broader goals of green chemistry to reduce waste and minimize the use of hazardous substances. nih.gov

A key area of investigation will be the use of greener solvents and reagents . This could involve replacing traditional chlorinated solvents with more benign alternatives such as ionic liquids, supercritical fluids, or even water. The development of catalytic reactions that can proceed in these green solvents will be crucial. Furthermore, the use of less toxic and more atom-economical reagents for transformations of 5,5,5-Trichloropentan-2-one will be a priority.

Biocatalysis offers a promising sustainable alternative to traditional chemical methods. Enzymes, such as ketoreductases, could be employed for the stereoselective reduction of the carbonyl group. Other enzymes could potentially be engineered to perform selective dehalogenation or other functional group transformations on the molecule. Biocatalytic processes are often performed under mild conditions in aqueous media, further enhancing their green credentials.

Another avenue for sustainable synthesis is the use of mechanochemistry . mdpi.com Performing reactions in a ball mill, with minimal or no solvent, can lead to significantly reduced waste and energy consumption. mdpi.com Exploring the mechanochemical synthesis and derivatization of 5,5,5-Trichloropentan-2-one could lead to more efficient and environmentally friendly processes.

Uncovering Undiscovered Reactivity Patterns and Synthetic Applications

Despite its seemingly simple structure, 5,5,5-Trichloropentan-2-one likely possesses undiscovered reactivity patterns that could be exploited for new synthetic applications. The interplay between the electron-withdrawing trichloromethyl group and the ketone functionality could lead to unique chemical behavior.

One area for exploration is the reaction of the enolate of 5,5,5-Trichloropentan-2-one with various electrophiles. The trichloromethyl group is expected to influence the reactivity and stability of the enolate, potentially leading to novel outcomes in alkylation, acylation, and halogenation reactions.

The trichloromethyl group itself can serve as a handle for further transformations. For example, its reaction with nucleophiles could lead to the formation of dichlorovinyl ketones, which are versatile intermediates in organic synthesis. rsc.org Furthermore, the trichloromethyl group could participate in radical reactions, allowing for the introduction of this moiety into other molecules or for its transformation into other functional groups.

The development of new synthetic applications for 5,5,5-Trichloropentan-2-one is another important research direction. For instance, it could serve as a precursor for the synthesis of novel heterocyclic compounds. Reactions involving both the ketone and the trichloromethyl group could be designed to construct various ring systems, which are prevalent in pharmaceuticals and agrochemicals. The compound could also be a valuable starting material for the synthesis of complex molecules containing the trichloromethyl motif, which is known to impart unique biological properties.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5,5,5-Trichloropentan-2-one, and how can yield variability be minimized?

- Methodology : Use the PICOT framework (Population: reaction components; Intervention: varying catalysts/temperatures; Comparison: traditional vs. novel methods; Outcome: yield optimization; Time: reaction duration) to design experiments. Systematic testing of parameters (e.g., temperature gradients, solvent polarity, stoichiometric ratios) with GC-MS validation can identify optimal conditions. Document iterative adjustments using fractional factorial designs to isolate critical variables .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to distinguish 5,5,5-Trichloropentan-2-one from structural analogs?

- Methodology : Employ comparative spectral libraries and computational simulations (e.g., DFT for predicting NMR chemical shifts). Validate with spiked samples to confirm detection thresholds. Reference databases like PubChem or Reaxys should be cross-checked for spectral consistency, and solvent effects must be controlled to avoid peak overlap .

Q. What are the stability profiles of 5,5,5-Trichloropentan-2-one under varying storage conditions (light, temperature, pH)?

- Methodology : Conduct accelerated stability studies using ICH Q1A guidelines. Expose samples to stressors (e.g., UV light, 40°C/75% RH) and monitor degradation via HPLC-UV. Kinetic modeling (Arrhenius equation) predicts shelf life, while LC-MS identifies degradation products. Compare results with structurally similar ketones to infer reactivity trends .

Q. How does the compound’s solubility in polar vs. nonpolar solvents influence its applicability in organic reactions?

- Methodology : Measure solubility using the shake-flask method with UV-Vis quantification. Correlate Hansen solubility parameters with solvent polarity indices. Computational tools like COSMO-RS can predict solubility trends, validated experimentally. Assess implications for reaction kinetics (e.g., SN2 vs. radical pathways) .

Advanced Research Questions

Q. What mechanistic pathways explain the unexpected formation of byproducts during the chlorination of pentan-2-one?

- Methodology : Use isotopic labeling (e.g., D-labeled substrates) and in-situ FTIR to track intermediate formation. Computational studies (DFT or MD simulations) can model transition states. Compare experimental byproduct ratios with theoretical predictions to identify dominant pathways (e.g., radical vs. ionic mechanisms). Address contradictions between observed and predicted outcomes via sensitivity analysis .

Q. How do contradictions in reported toxicity data for 5,5,5-Trichloropentan-2-one arise, and what methodologies resolve them?

- Methodology : Conduct meta-analysis of existing toxicological studies (e.g., LD50 variations) using PRISMA guidelines. Evaluate confounding factors: purity of test compounds, model organisms (e.g., zebrafish vs. rodents), and exposure durations. Validate via standardized OECD Test Guideline 423 assays, ensuring blinding and controls to reduce bias .

Q. What environmental persistence metrics (e.g., half-life in soil/water) are most critical for assessing 5,5,5-Trichloropentan-2-one’s ecological impact?

- Methodology : Perform OECD 307 biodegradation tests under aerobic/anaerobic conditions. Use LC-MS/MS to quantify parent compound and metabolites. Compare experimental half-lives with EPI Suite predictions. Sensitivity analysis identifies key variables (e.g., microbial activity, organic carbon content) affecting persistence .

Q. Can computational models (e.g., QSAR, molecular docking) predict the compound’s interaction with biological targets, and how do these align with experimental data?

- Methodology : Develop QSAR models using descriptors like logP, molar refractivity, and HOMO-LUMO gaps. Validate via molecular docking (AutoDock Vina) against putative targets (e.g., cytochrome P450 enzymes). Discrepancies between in silico and in vitro Ki values are analyzed using Bland-Altman plots to refine predictive algorithms .

Q. How can reproducibility challenges in synthesizing enantiomerically pure derivatives of 5,5,5-Trichloropentan-2-one be addressed?

- Methodology : Adopt CONSORT-EHEALTH standards for documenting chiral synthesis protocols. Use chiral HPLC columns (e.g., Chiralpak IA) and circular dichroism for enantiomeric excess (ee%) validation. Publish raw chromatograms and crystallization conditions (e.g., solvent gradients, cooling rates) to enable replication. Contradictions in ee% outcomes are resolved by inter-laboratory round-robin testing .

Methodological Framework Integration

- Data Contradiction Analysis : Apply triangulation by cross-referencing experimental, computational, and literature data. For example, if NMR spectra conflict with predicted shifts, re-examine solvent effects or impurity profiles using spiking experiments .

- Reproducibility : Follow CONSORT-EHEALTH guidelines ( ) by sharing detailed protocols, raw data, and code repositories. For toxicity studies, pre-register designs on platforms like Open Science Framework to mitigate publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.